1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one
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Overview
Description
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidine nucleosides This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety
Preparation Methods
The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one involves several steps. The synthetic routes typically include the following steps:
Formation of the Ribosyl Moiety: The ribosyl moiety is synthesized through a series of reactions involving the protection and deprotection of hydroxyl groups.
Attachment of the Pyrimidine Base: The pyrimidine base is attached to the ribosyl moiety through glycosylation reactions.
Introduction of the Methoxy and Sulfanylidenepyrimidin Groups: These groups are introduced through specific substitution reactions.
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with DNA replication processes, leading to its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one can be compared with other similar compounds, such as:
Uridine: A pyrimidine nucleoside with a similar ribosyl moiety but different functional groups.
Cytidine: Another pyrimidine nucleoside with a different base and functional groups.
Thymidine: A nucleoside with a similar structure but different base and functional groups.
Properties
Molecular Formula |
C10H14N2O6S |
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Molecular Weight |
290.30 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C10H14N2O6S/c1-17-4-2-12(10(19)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,19)/t5-,6?,7+,9-/m1/s1 |
InChI Key |
UEDBWEAKPIIMDA-AOXOCZDOSA-N |
Isomeric SMILES |
COC1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
COC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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